3-Methyl-2-(phenylcarbamoyl)but-2-enoic acid
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Overview
Description
3-Methyl-2-(phenylcarbamoyl)but-2-enoic acid: is an organic compound with the molecular formula C12H13NO3 It is characterized by the presence of a phenylcarbamoyl group attached to a butenoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(phenylcarbamoyl)but-2-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methyl-2-butenoic acid and phenyl isocyanate.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent (e.g., dichloromethane) and a catalyst (e.g., triethylamine).
Reaction Mechanism: The phenyl isocyanate reacts with the 3-methyl-2-butenoic acid to form the desired product through a nucleophilic addition-elimination mechanism.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-(phenylcarbamoyl)but-2-enoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The phenylcarbamoyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-Methyl-2-(phenylcarbamoyl)but-2-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-Methyl-2-(phenylcarbamoyl)but-2-enoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-2-butenoic acid: A structurally related compound with a similar backbone but lacking the phenylcarbamoyl group.
Phenylcarbamoyl derivatives: Compounds with different substituents on the carbamoyl group.
Uniqueness
3-Methyl-2-(phenylcarbamoyl)but-2-enoic acid is unique due to the presence of both the phenylcarbamoyl group and the butenoic acid backbone. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
60582-24-3 |
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Molecular Formula |
C12H13NO3 |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
3-methyl-2-(phenylcarbamoyl)but-2-enoic acid |
InChI |
InChI=1S/C12H13NO3/c1-8(2)10(12(15)16)11(14)13-9-6-4-3-5-7-9/h3-7H,1-2H3,(H,13,14)(H,15,16) |
InChI Key |
VDFRFMIKAHAOEN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C(=O)NC1=CC=CC=C1)C(=O)O)C |
Origin of Product |
United States |
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